molecular formula C14H16N2 B3011909 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole CAS No. 956370-99-3

3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole

Cat. No. B3011909
CAS RN: 956370-99-3
M. Wt: 212.296
InChI Key: AGJUNHBAUBTSLE-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole is a cyclopropylpyrazole compound that is of interest for its potential applications in scientific research. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial Agents

A derivative of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine showed significant antimicrobial activities against a variety of bacterial and fungal strains. This suggests potential use of similar compounds in developing new antimicrobial agents (Raju et al., 2010).

Chemical Synthesis and Reactions

Studies on the photolysis of related pyrazole derivatives indicate a range of chemical reactions leading to various by-products, including cyclopropenes and methylenecyclopropanes. This knowledge can be valuable in synthetic chemistry (Warkentin & Woollard, 1997).

Conformational and Structural Analysis

Research into conformational studies and NBO analysis of pyrazole derivatives, like the (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, offers insights into the molecular structure and electronic properties of such compounds, which is crucial for drug design and material sciences (Channar et al., 2019).

Cytotoxic Activity

Certain binuclear pyrazoles have been identified as potent cytotoxic agents. This opens up possibilities for these compounds in cancer research and therapy (Cuadro, Elguero, & Navarro, 1985).

Antifungal Agents

Cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal activities. This indicates their potential application in combating fungal infections (Burde & Rahatgaonkar, 2019).

Antibacterial Evaluation

Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have displayed promising antibacterial activities, highlighting their potential as antibacterial agents (Chopde, Meshram, & Pagadala, 2012).

Synthesis of Biologically Active Compounds

Studies on the synthesis of 3-phenyl-1H-pyrazole derivatives underline their importance as intermediates in the creation of biologically active compounds, particularly in cancer therapy (Liu, Xu, & Xiong, 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound. If this compound has been designed as a drug, the mechanism of action would refer to how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as a detailed investigation of its physical and chemical properties. If this compound has potential biological activity, studies could also be conducted to explore its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-2-4-12(5-3-11)10-16-9-8-14(15-16)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUNHBAUBTSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322468
Record name 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

956370-99-3
Record name 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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